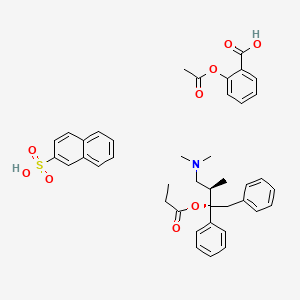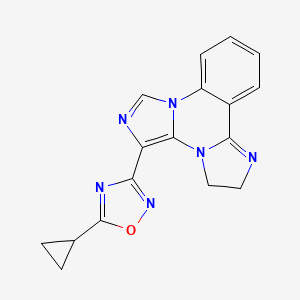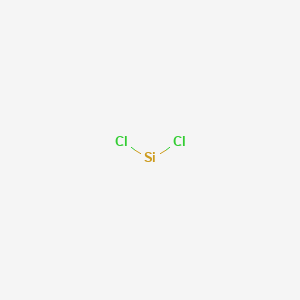
Silicon chloride hydride
Descripción general
Descripción
Silicon hydrides play a significant role in organic synthesis . They are used in composite reducing systems based on combinations of tin or silicon hydrides with various transition-metal homogeneous catalysts . Silicon hydrides are also used in the development of new reducing systems that selectively transfer a hydride ion to various electrophilic functional groups .
Synthesis Analysis
Silicon hydride-based stationary phases for HPLC have been developed . The unique surface of this material is in contrast to ordinary, standard silica, which is the material most frequently used in modern HPLC stationary phases . The standard silica surface contains mainly silanol (Si-OH) groups, while the silica hydride surface is composed of silicon-hydrogen groups .
Molecular Structure Analysis
The standard silica surface contains mainly silanol (Si-OH) groups, while the silica hydride surface is composed of silicon-hydrogen groups . This makes the silica hydride surface much more stable, less reactive, and delivers different chromatographic and chemical characteristics .
Chemical Reactions Analysis
Understanding the gas-phase chemistry of silicon hydrides is the first step to building a realistic kinetic model for chemical vapor deposition (CVD) . Functionality for thermodynamic and kinetic data estimation of silicon hydrides was added to the open-source software Reaction Mechanism Generator (RMG) .
Aplicaciones Científicas De Investigación
SiCl2\text{SiCl}_2SiCl2
. Its reactivity has been harnessed in various scientific applications. Below is a comprehensive analysis of six unique applications of dichlorosilylene, each detailed in its own section.Synthesis of p-Block Element Anions
Dichlorosilylene plays a crucial role in the synthesis of trichlorosilyl anions of p-block elements. These anions, denoted as [E(SiCl3)n], are highly reactive and have been used in substitution reactions, as superacids, and as weakly coordinating anions . The high reactivity of these compounds, attributed to the presence of trichlorosilyl groups, makes them valuable for introducing central atoms into new compounds.
Nucleophilic Transfer Reagents
The nucleophilic behavior of dichlorosilylene complexes has been explored for the transfer of SiCl3 groups. This application is significant in the synthesis of novel compounds where dichlorosilylene acts as a nucleophilic transfer agent, facilitating the introduction of silicon-containing groups into target molecules .
Lewis Base Stabilization
Dichlorosilylene has been stabilized as a Lewis base in various chemical structures. This stabilization allows it to act as a two-electron σ-donor ligand, which is a significant property for the development of coordination chemistry and the synthesis of complex inorganic molecules .
Electrophilic and Nucleophilic Reactivity
The ambiphilic nature of dichlorosilylene, with its ability to exhibit both electrophilic and nucleophilic reactivity, is exploited in chemical synthesis. This dual reactivity is governed by the substituents at the silicon center, allowing for a wide range of chemical transformations .
Mecanismo De Acción
Target of Action
Dichlorosilylene, also known as silicon dichloride or silicon chloride hydride, primarily targets the divalent silicon center . The reactivity of dichlorosilylene is governed by the substituents at this center .
Mode of Action
Dichlorosilylene exhibits ambiphilic behavior, similar to carbenes . It manifests dual-type reactivity:
- Electrophilic : As electron pair acceptors, the acceptor orbital is a silicon 3p-orbital (Lewis acid reactivity) .
- Nucleophilic : As electron pair donors, the donor orbital is a silicon lone pair n-orbital (Lewis base reactivity) .
Biochemical Pathways
The biochemical pathways of dichlorosilylene involve the interaction of the compound with its targets, leading to various reactions. For instance, dichlorosilylene can undergo reactions involving the attack of the vacant p-orbital of the silicon center by a Lewis basic reagent .
Pharmacokinetics
It’s important to note that the compound’s reactivity is influenced by the substituents at the divalent silicon center .
Result of Action
The result of dichlorosilylene’s action depends on its interaction with its targets. For example, it can lead to the formation of novel unsaturated four-membered ring disilene .
Action Environment
The action of dichlorosilylene is influenced by environmental factors. For instance, σ-electron-withdrawing substituents (such as halogens) promote preferentially electrophilic behavior of silylenes, whereas π-electron-donating groups (such as amino-substituents) favor nucleophilic reactivity of silylenes .
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/Cl2Si/c1-3-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMGIEFFCMBQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052082 | |
| Record name | Dichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorosilylene | |
CAS RN |
4109-96-0, 13569-32-9 | |
| Record name | Dichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorosilylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorosilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)
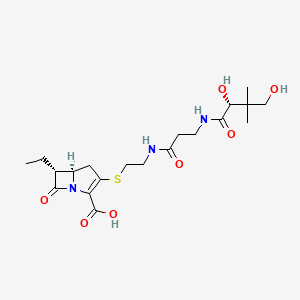
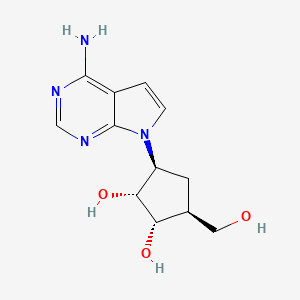


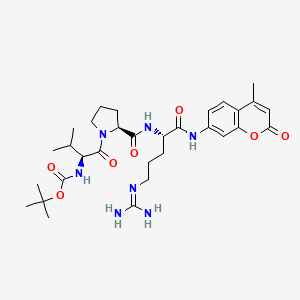
![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)
